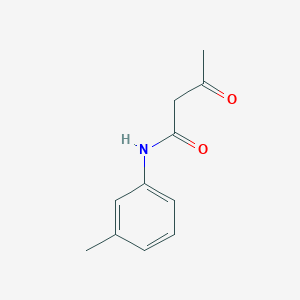

N-(3-methylphenyl)-3-oxobutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAHORNLUJVSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304482 | |

| Record name | N-(3-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25233-46-9 | |

| Record name | NSC165881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(3-methylphenyl)-3-oxobutanamide, a significant beta-ketoamide derivative. Beta-ketoamides are a crucial class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds and biologically active molecules.[1][2] This document details the synthetic route, experimental protocols, and in-depth characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acetoacetylation of m-toluidine (3-methylaniline). While several methods exist for the synthesis of acetoacetanilides, including the reaction with ethyl acetoacetate or acetoacetyl chloride, the use of diketene is a common and efficient industrial method.[3][4][5] This reaction proceeds by the nucleophilic attack of the amine on the diketene molecule, leading to the formation of the corresponding acetoacetamide derivative.

The reaction is typically carried out in an aprotic solvent, such as benzene or toluene, to facilitate the reaction and subsequent purification of the product. The reaction scheme is presented below:

Reaction Scheme:

m-Toluidine + Diketene → this compound

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods. These include melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

The physical properties of this compound are summarized in the table below. Data for the ortho and para isomers are included for comparison.

| Property | N-(2-methylphenyl)-3-oxobutanamide | This compound | N-(4-methylphenyl)-3-oxobutanamide |

| Melting Point | 105 °C[6] | Not explicitly found, expected to be similar to isomers | 94-95 °C[7][8][9] |

| Appearance | - | White to off-white crystalline solid | Off-white crystalline powder/flakes[7] |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂[7] |

| Molecular Weight | 191.23 g/mol [10] | 191.23 g/mol | 191.23 g/mol [7][9] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its isomers and related structures.

¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | -NH (Amide) |

| ~7.4-7.0 | Multiplet | 4H | Aromatic protons |

| ~3.5 | Singlet | 2H | -CH₂- (Methylene) |

| ~2.3 | Singlet | 3H | Ar-CH₃ (Methyl) |

| ~2.2 | Singlet | 3H | -CO-CH₃ (Methyl) |

¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~165 | C=O (Amide) |

| ~138 | Aromatic C (quaternary) |

| ~128-120 | Aromatic CH |

| ~50 | -CH₂- (Methylene) |

| ~30 | -CO-CH₃ (Methyl) |

| ~21 | Ar-CH₃ (Methyl) |

IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2950-2850 | C-H Stretch (Aliphatic) |

| ~1715 | C=O Stretch (Ketone) |

| ~1660 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend (Amide II) |

Mass Spectrometry Data (Expected)

| m/z Ratio | Assignment |

| 191 | [M]⁺ (Molecular Ion) |

| 107 | [CH₃C₆H₄NH₂]⁺ |

| 85 | [CH₃COCH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of acetoacetanilide.[3]

-

Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 0.5 moles of m-toluidine in 125 mL of dry toluene.

-

Reaction: Begin stirring the solution. Prepare a solution of 0.5 moles of diketene in 75 mL of dry toluene and add it dropwise to the m-toluidine solution over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the bulk of the toluene by distillation. Remove the remaining solvent under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the resulting residue in 500 mL of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 50% ethanol.

-

Purification: For further purification, recrystallize the product from 300 mL of 50% ethanol. Dry the purified crystals in a vacuum oven.

Characterization Protocols

-

Melting Point Determination:

-

A small amount of the dried, crystalline product is packed into a capillary tube.

-

The melting point is determined using a standard melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: A more concentrated sample (20-50 mg) is prepared in the same manner. The spectrum is recorded on the same instrument, and chemical shifts are referenced to the solvent signal.

-

-

Mass Spectrometry (MS):

-

A mass spectrum is obtained using a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.

-

A dilute solution of the sample is prepared and introduced into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

-

References

- 1. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 5. Diketene - Wikipedia [en.wikipedia.org]

- 6. N-(2-methylphenyl)-3-oxobutanamide [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. N-(4-Methylphenyl)-3-oxobutanamide CAS#: 2415-85-2 [chemicalbook.com]

- 9. N-(4-Methylphenyl)-3-oxobutanamide | 2415-85-2 [amp.chemicalbook.com]

- 10. N-(2-methylphenyl)-3-oxobutanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

N-(3-methylphenyl)-3-oxobutanamide: A Technical Overview of a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

N-(3-methylphenyl)-3-oxobutanamide, also known as acetoacet-m-toluidide, is an organic compound with the chemical formula C₁₁H₁₃NO₂. It belongs to the class of acetoacetanilides, which are characterized by an acetoacetyl group linked to an aniline derivative. This technical guide provides a comprehensive overview of the available physicochemical properties, a general synthesis protocol, and an exploration of its potential, though currently undocumented, role in broader research contexts.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on the known properties of its isomers and related compounds, a general profile can be established. The data presented below is a combination of information for structurally similar molecules and should be used as a reference point for further experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Melting Point | Data not available for the meta isomer. (ortho isomer: ~105 °C; para isomer: 94-95 °C) | Inferred from related compounds |

| Boiling Point | Data not available. (para isomer: 376 °C at 760 mmHg) | Inferred from related compounds[1] |

| Solubility | Expected to be sparingly soluble in water, with higher solubility in organic solvents like ethanol and acetone. | Inferred from related compounds |

| pKa | Data not available | N/A |

| LogP | Data not available. (para isomer XLogP3: ~2.1) | Inferred from related compounds[1] |

Synthesis and Experimental Protocols

The synthesis of N-aryl-3-oxobutanamides, including the 3-methylphenyl derivative, is typically achieved through the condensation of a β-keto-ester with an appropriately substituted aniline. A general experimental protocol is outlined below.

General Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of m-toluidine with a β-keto-ester, such as ethyl acetoacetate.

Reaction:

m-Toluidine + Ethyl Acetoacetate → this compound + Ethanol

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent, such as toluene or xylene.

-

Addition of β-keto-ester: Add an equimolar amount of ethyl acetoacetate to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The ethanol byproduct is typically removed by distillation to drive the reaction to completion.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound product.

Below is a conceptual workflow for this synthesis process.

References

"N-(3-methylphenyl)-3-oxobutanamide CAS number and identifiers"

A comprehensive overview of the chemical identifiers, properties, synthesis, and safety information for N-(3-methylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses.

Chemical Identity and Identifiers

This compound, also known as 3'-Methylacetoacetanilide or 3-Oxo-N-(m-tolyl)butanamide, is an aromatic organic compound. Its identification is crucial for researchers and drug development professionals. While often confused with its isomer N-(3-methylphenyl)acetamide (3'-Methylacetanilide), the presence of the 3-oxo-butanamide functional group defines its unique chemical properties and reactivity.

A definitive CAS Registry Number for this compound has been identified as 25233-46-9 [1]. This identifier is essential for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3'-Methylacetoacetanilide, 3-Oxo-N-(m-tolyl)butanamide | [1] |

| CAS Registry Number | 25233-46-9 | [1] |

| Molecular Formula | C11H13NO2 | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| SMILES | CC(CC(NC1=CC=CC(C)=C1)=O)=O | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Properties of Related Isomers:

| Property | N-(2-methylphenyl)-3-oxobutanamide | N-(4-methylphenyl)-3-oxobutanamide |

| CAS Registry Number | 93-68-5 | 2415-85-2 |

| Melting Point | 103-106 °C | 95 °C[2] |

| Boiling Point | - | 376.0±25.0 °C (Predicted)[2] |

| Density | - | 1.132±0.06 g/cm3 (Predicted)[2] |

| Appearance | - | Grey white flake crystalline powder[3] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the condensation of m-toluidine with a β-keto-ester, such as ethyl acetoacetate. This reaction is a common method for the formation of acetoacetanilides.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-aryl-3-oxobutanamides.

Detailed Experimental Protocol (Representative)

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 25233-46-9) is not widely published, a general procedure for the synthesis of N-aryl-3-oxobutanamides can be adapted. The following is a representative protocol based on the synthesis of similar compounds.

Materials:

-

m-Toluidine

-

Ethyl acetoacetate

-

Toluene (or another suitable solvent)

-

Optional: Catalyst (e.g., a small amount of acid or base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent such as toluene.

-

Add a stoichiometric equivalent of ethyl acetoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Safety and Hazard Information

Based on the GHS information provided for CAS number 25233-46-9, this compound is classified with the following hazards[1]:

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Applications and Signaling Pathways

N-aryl-3-oxobutanamides are versatile intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds. While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. The reactivity of the β-ketoamide functionality allows for its use in multicomponent reactions to generate diverse molecular scaffolds.

The general logical relationship for its application in synthesis is outlined below.

References

Spectral Analysis of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide

Introduction

N-(3-methylphenyl)-3-oxobutanamide, a derivative of acetoacetanilide, is a compound of interest in various chemical and pharmaceutical research areas. Its structural features, including an aromatic ring, an amide linkage, and a β-dicarbonyl system, give rise to characteristic spectral fingerprints. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar acetoacetanilide structures and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s (broad) | 1H | N-H (amide) |

| ~7.4 | s | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| 3.5 | s | 2H | -CH₂- (keto form) |

| 2.3 | s | 3H | Ar-CH₃ |

| 2.2 | s | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (ketone) |

| ~164 | C=O (amide) |

| ~139 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~121 | Ar-CH |

| ~117 | Ar-CH |

| ~51 | -CH₂- |

| ~31 | -C(O)CH₃ |

| ~21 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3280 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2920 | Medium | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1600, 1490 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1540 | Medium | N-H Bend (Amide II) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - CH₂CO]⁺ |

| 107 | High | [CH₃C₆H₄NH₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 90° pulse width and a relaxation delay of 5 seconds.

-

Accumulate 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Employ a 30° pulse width and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically 1024 or more) to obtain a high-quality spectrum.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide to the Solubility and Stability of N-(3-methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound N-(3-methylphenyl)-3-oxobutanamide. Due to the limited availability of direct experimental data for this specific compound, this guide presents generalized, industry-standard protocols and utilizes data from its isomers, N-(2-methylphenyl)-3-oxobutanamide and N-(4-methylphenyl)-3-oxobutanamide, to provide a predictive framework for its physicochemical properties.

Physicochemical Properties of N-(aryl)-3-oxobutanamide Isomers

The following table summarizes the known physicochemical properties of the ortho- and para-isomers of this compound. This data serves as a valuable reference for estimating the properties of the meta-isomer.

| Property | N-(2-methylphenyl)-3-oxobutanamide | N-(4-methylphenyl)-3-oxobutanamide | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol | [1][2] |

| Appearance | --- | Off-white crystalline powder flakes | [2] |

| Melting Point | --- | 94-95 °C | [2][3][4] |

| Boiling Point (Predicted) | --- | 376.0 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.062 g/cm³ | 1.132 ± 0.06 g/cm³ | [1][3][4] |

| Water Solubility of Related Compound (Acetoacet-o-Toluidide) | 3.0 g/L at 25°C | --- | [5] |

Experimental Protocol for Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocol is a generalized procedure based on the internationally recognized OECD 105 guideline, primarily utilizing the Shake-Flask method.[5][6][7]

Principle

The Shake-Flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[8] It involves saturating a solvent with the compound of interest and then quantifying the concentration of the dissolved substance.

Materials and Reagents

-

This compound (or a suitable isomer for practice)

-

Deionized water

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Phosphate buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to generate a standard curve for quantification.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., water, PBS, ethanol). The excess solid is crucial to ensure saturation.[8]

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[9]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[9]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the supernatant with the appropriate solvent to fall within the linear range of the standard curve. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[2][9]

-

Quantification: Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. The resulting concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Protocol for Stability Assessment

Stability testing is essential to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guideline Q1A provides a framework for these studies.[7]

Principle

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][10] This information is crucial for developing stability-indicating analytical methods.

Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Deionized water

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber with controlled light and UV exposure

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Experimental Workflow: Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent that is compatible with the stress conditions.

-

Application of Stress Conditions:

-

Hydrolytic Stability: To separate portions of the stock solution, add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis. Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points.[11]

-

Oxidative Stability: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution. Keep the mixture at room temperature and sample at different intervals.

-

Thermal Stability: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[12]

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source that provides both visible and UV radiation, as specified in ICH Q1B guidelines.[6][13] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and, if necessary, neutralize the acidic or basic solutions.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point under each stress condition.

-

Identify the major degradation products and propose potential degradation pathways.

-

Potential Degradation Pathways

For a molecule like this compound, which contains an amide and a β-dicarbonyl moiety, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-methylaniline and acetoacetic acid. Acetoacetic acid is unstable and can further decarboxylate to acetone and carbon dioxide.

-

Oxidation: The methylene group between the two carbonyls could be susceptible to oxidation.

-

Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.

Conclusion

References

- 1. ikev.org [ikev.org]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. biobostonconsulting.com [biobostonconsulting.com]

- 6. jordilabs.com [jordilabs.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(3-methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of N-(3-methylphenyl)-3-oxobutanamide, also known as acetoacet-m-toluidide. The content herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's characteristics. This document synthesizes information from spectroscopic data, crystallographic studies of related compounds, and computational chemistry principles to present a thorough analysis.

Molecular Structure and Tautomerism

This compound is an organic compound featuring a central 3-oxobutanamide core attached to a 3-methylphenyl (m-tolyl) group. A critical aspect of its molecular structure is the presence of keto-enol tautomerism, a form of isomerism involving the migration of a proton and the shifting of bonding electrons.

The molecule exists in equilibrium between the keto and enol forms. The keto tautomer contains a ketone and an amide functional group, while the enol tautomer features a hydroxyl group and an imine-like double bond within a conjugated system. Spectroscopic studies and crystallographic data of analogous acetoacetanilides indicate that the keto form is the predominant tautomer, particularly in the solid state and in polar solvents.[1][2] The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.[3]

Conformational Analysis

The conformation of this compound is determined by the rotation around its single bonds. The molecule's flexibility allows for various spatial arrangements of its constituent atoms. The most stable conformations arise from minimizing steric hindrance and maximizing favorable electronic interactions.

The key rotatable bonds that dictate the overall conformation are:

-

The C-N bond of the amide linkage.

-

The C-C bonds within the butanamide chain.

-

The C-N bond connecting the phenyl ring to the amide nitrogen.

The planarity of the amide bond is a significant conformational constraint. Rotational barriers around the other single bonds are relatively low, leading to a dynamic equilibrium of conformers at room temperature. The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain.[4] The orientation of the 3-methylphenyl group relative to the butanamide chain is a key determinant of the overall molecular shape.

Data Presentation

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O (ketone) | 1.21 - 1.23 |

| C=O (amide) | 1.23 - 1.25 |

| C-N (amide) | 1.32 - 1.34 |

| C-C (carbonyl) | 1.50 - 1.54 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-H (aliphatic) | 1.09 - 1.11 |

| N-H | 1.00 - 1.02 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-C | 118 - 122 |

| C-N-C | 118 - 122 |

| C-C-C | 110 - 114 |

| H-N-C | 118 - 122 |

| C-C-H | 108 - 112 |

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)

| Atom/Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CH3 (acetyl) | ~ 2.3 | ~ 30 |

| CH2 | ~ 3.5 | ~ 50 |

| C=O (ketone) | - | ~ 205 |

| C=O (amide) | - | ~ 165 |

| NH | ~ 8.5 (broad) | - |

| CH3 (tolyl) | ~ 2.3 | ~ 21 |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 |

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of N-aryl-3-oxobutanamides, adapted from established methods for acetoacetanilide.[5][6][7]

Materials:

-

3-methylaniline (m-toluidine)

-

Ethyl acetoacetate

-

Toluene

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux and maintain for 20-36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

Experiments:

-

1H NMR: Provides information about the electronic environment of the protons. The chemical shifts, coupling constants, and signal multiplicities can give insights into the relative orientation of adjacent protons and thus the molecular conformation.

-

13C NMR: Determines the chemical environment of the carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments help in the unambiguous assignment of proton and carbon signals and can reveal through-bond and through-space correlations between nuclei, which are crucial for detailed conformational analysis.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes, such as the interconversion between different conformers. Changes in the NMR spectrum with temperature can be used to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for conformational equilibria.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational landscape of this compound. While a definitive crystal structure is not yet documented, a robust understanding of its properties can be inferred from the extensive knowledge of related acetoacetanilides and fundamental chemical principles. The predominance of the keto tautomer and the dynamic nature of its acyclic chain are key features of this molecule. The provided experimental protocols offer a starting point for its synthesis and detailed conformational analysis, which are essential for its application in further research and development.

References

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 7. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(3-methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in N-(3-methylphenyl)-3-oxobutanamide, a member of the β-ketoamide class of compounds. β-Ketoamides are significant scaffolds in medicinal chemistry and organic synthesis, and their reactivity is intrinsically linked to the equilibrium between their keto and enol tautomers. This document details the structural and electronic factors governing this equilibrium, the influence of environmental conditions such as solvent polarity, and the primary analytical techniques employed for its characterization. Detailed experimental and computational protocols are provided to enable researchers to quantify and predict the tautomeric distribution. Quantitative data from closely related N-aryl-3-oxobutanamides are summarized to offer a comparative framework for understanding the behavior of the title compound.

Introduction to Keto-Enol Tautomerism in β-Ketoamides

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2] In β-dicarbonyl compounds, such as this compound, the presence of a second carbonyl group significantly influences the position of this equilibrium.

The equilibrium is dynamic and can be influenced by several factors, including:

-

Structural and Electronic Effects: The nature of substituents on the β-dicarbonyl backbone can alter the relative stabilities of the tautomers. Electron-withdrawing groups generally favor the enol form.[3]

-

Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4][5]

-

Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this hydrogen bond and stabilize the more polar keto form.[4][5] Polar aprotic solvents, like DMSO, can act as strong hydrogen bond acceptors, which can also influence the equilibrium.[4]

-

Temperature: Changes in temperature can shift the equilibrium, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of tautomerization.[4]

For N-aryl-3-oxobutanamides, the tautomeric equilibrium exists primarily between the ketoamide and the (Z)-enolamide forms, both of which can be stabilized by intramolecular hydrogen bonds.[1][4] The amide-imidol tautomerism is generally not a significant contributor.[4]

Synthesis and Spectroscopic Characterization

General Synthesis of this compound

This compound is typically synthesized via the condensation reaction between 3-methylaniline (m-toluidine) and a β-keto-ester, such as ethyl acetoacetate.[6] This reaction is often carried out under reflux conditions, sometimes with acid catalysis.[6]

Analysis of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is predominantly carried out using Nuclear Magnetic Resonance (NMR) spectroscopy. Other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide qualitative and complementary information.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4][7]

The key diagnostic signals are:

-

Keto Tautomer:

-

Enol Tautomer:

-

A singlet for the vinylic proton (=CH-) appearing between δ 5.0 and 5.5 ppm.[4][7]

-

A singlet for the terminal methyl protons (-CH₃) at a slightly upfield position compared to the keto form, around δ 1.9-2.1 ppm.[4]

-

A highly deshielded singlet for the enolic hydroxyl proton (-OH) due to intramolecular hydrogen bonding, often observed between δ 12 and 15 ppm.[4][7]

-

A broad singlet for the amide proton (N-H).[4]

-

The percentage of each tautomer can be calculated from the integral values of their characteristic signals.[4][7] For instance, the ratio of the integral of the enol vinylic proton to the integral of half of the keto methylene protons gives the enol-to-keto ratio.[4]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption bands corresponding to the electronic transitions in each tautomer. The keto form typically exhibits a weak n → π* transition, while the conjugated system of the enol form gives rise to a more intense π → π* transition at a longer wavelength.[8][9][10] The position and intensity of these bands are solvent-dependent.[8] While less quantitative than NMR, UV-Vis spectroscopy is useful for monitoring shifts in the equilibrium as a function of solvent or pH.[11]

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the tautomers and the nature of hydrogen bonding.[12][13]

-

Keto Tautomer: Characterized by two distinct carbonyl stretching frequencies, one for the ketone (around 1725 cm⁻¹) and one for the amide (around 1660 cm⁻¹).[12]

-

Enol Tautomer: The intramolecular hydrogen bonding in the enol form leads to a broadening and shifting of the O-H and N-H stretching bands. The C=O stretching frequency is also shifted to a lower wavenumber due to conjugation and hydrogen bonding.[12][14]

Quantitative Data for N-Aryl-3-Oxobutanamides

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of Selected N-Aryl-3-Oxobutanamides in CDCl₃ and DMSO-d₆.[4]

| Compound | Solvent | Tautomer | -CH₃ | -CH₂- / =CH- | Ar-H | N-H | -OH |

| N-phenyl-3-oxobutanamide | CDCl₃ | Keto | 2.29 | 3.63 | 7.11-7.53 | 8.80 | - |

| Enol | 2.10 | 5.21 | 7.11-7.53 | 10.15 | 13.91 | ||

| DMSO-d₆ | Keto | 2.22 | 3.66 | 7.05-7.59 | 10.09 | - | |

| Enol | 1.94 | 5.17 | 7.05-7.59 | 10.09 | 13.91 | ||

| N-(4-methylphenyl)-3-oxobutanamide | CDCl₃ | Keto | 2.29 | 3.62 | 7.09-7.39 | 8.71 | - |

| Enol | 2.09 | 5.19 | 7.09-7.39 | 10.07 | 13.88 | ||

| DMSO-d₆ | Keto | 2.21 | 3.64 | 7.08-7.46 | 9.96 | - | |

| Enol | 1.93 | 5.15 | 7.08-7.46 | 9.96 | 13.88 | ||

| N-(4-chlorophenyl)-3-oxobutanamide | CDCl₃ | Keto | 2.30 | 3.63 | 7.27-7.49 | 8.89 | - |

| Enol | 2.11 | 5.21 | 7.27-7.49 | 10.20 | 13.90 | ||

| DMSO-d₆ | Keto | 2.23 | 3.68 | 7.35-7.64 | 10.28 | - | |

| Enol | 1.95 | 5.19 | 7.35-7.64 | 10.28 | 13.90 |

Note: The chemical shifts for the aromatic and N-H protons of the keto and enol forms often overlap.

Table 2: Tautomeric Equilibrium Constants (Keq) and Gibbs Free Energy (ΔG°) at 25°C for Selected N-Aryl-3-Oxobutanamides.[4]

| Compound | Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kcal/mol) |

| N-phenyl-3-oxobutanamide | CDCl₃ | 69.8 | 30.2 | 0.43 | 0.50 |

| DMSO-d₆ | 85.5 | 14.5 | 0.17 | 1.00 | |

| N-(4-methylphenyl)-3-oxobutanamide | CDCl₃ | 72.5 | 27.5 | 0.38 | 0.58 |

| DMSO-d₆ | 87.0 | 13.0 | 0.15 | 1.10 | |

| N-(4-chlorophenyl)-3-oxobutanamide | CDCl₃ | 66.8 | 33.2 | 0.50 | 0.41 |

| DMSO-d₆ | 83.0 | 17.0 | 0.20 | 0.93 |

Based on this data, it is expected that this compound would exhibit a similar trend, with a higher proportion of the enol tautomer in the less polar solvent (CDCl₃) compared to the more polar, hydrogen-bond accepting solvent (DMSO-d₆).

Table 3: Thermodynamic Parameters for the Keto-Enol Tautomerism of Selected N-Aryl-3-Oxobutanamides.[4]

| Compound | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| N-phenyl-3-oxobutanamide | CDCl₃ | -1.7 | -7.4 |

| DMSO-d₆ | -3.0 | -13.4 | |

| N-(4-methylphenyl)-3-oxobutanamide | CDCl₃ | -1.8 | -8.0 |

| DMSO-d₆ | -3.2 | -14.4 | |

| N-(4-chlorophenyl)-3-oxobutanamide | CDCl₃ | -1.6 | -6.8 |

| DMSO-d₆ | -2.8 | -12.5 |

The negative enthalpy changes (ΔH°) indicate that the enolization is an exothermic process in these solvents, while the negative entropy changes (ΔS°) suggest a more ordered structure in the enol form, likely due to the rigid, planar ring formed by the intramolecular hydrogen bond.[1][4]

Experimental and Computational Protocols

Protocol for ¹H NMR Spectroscopic Determination of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 0.1 M) in the desired deuterated solvents (e.g., CDCl₃ and DMSO-d₆).

-

NMR Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature (e.g., 25°C). Ensure the spectral width is sufficient to include the enolic -OH proton (up to ~15 ppm).

-

Data Processing: Process the spectra (phasing, baseline correction).

-

Signal Integration: Carefully integrate the characteristic signals for the keto and enol forms. It is recommended to use signals that are well-resolved and do not overlap with solvent or impurity peaks. For example, integrate the keto methylene protons (-CH₂-) and the enol vinylic proton (=CH-).

-

Calculation of Tautomer Percentages:

-

Let I(keto) be the integral of the -CH₂- signal.

-

Let I(enol) be the integral of the =CH- signal.

-

Since the keto signal represents two protons and the enol signal represents one, the relative molar ratio is [Enol]/[Keto] = I(enol) / (I(keto)/2).

-

% Enol = [I(enol) / (I(enol) + I(keto)/2)] * 100

-

% Keto = 100 - % Enol

-

-

Calculation of Equilibrium Constant (Keq):

-

Keq = % Enol / % Keto

-

-

Calculation of Gibbs Free Energy (ΔG°):

-

ΔG° = -RT ln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

-

(Optional) Variable Temperature Study: Repeat steps 2-6 at different temperatures to construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine ΔH° and ΔS°.[4]

Protocol for Computational Modeling of Tautomerism

-

Structure Building: Build the 3D structures of the keto and (Z)-enol tautomers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d).[15][16]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Solvation Modeling: To simulate the effect of different solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[15]

-

Energy Calculation: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the enol and keto forms (ΔX = X_enol - X_keto) in the gas phase and in different solvents.

-

Analysis: Compare the calculated energy differences to predict the more stable tautomer under each condition and compare these predictions with experimental results.

Visualizations

Diagram 1: Keto-Enol Tautomerism Pathway

Caption: The equilibrium between the keto and enol tautomers.

Diagram 2: Experimental Workflow for Tautomer Analysis

Caption: The experimental workflow for NMR-based tautomer analysis.

Diagram 3: Factors Influencing Tautomeric Equilibrium

Caption: Key factors that shift the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and potential applications. This guide has outlined the theoretical underpinnings of this equilibrium and provided practical protocols for its investigation. The equilibrium is governed by a delicate balance of intramolecular stabilization, primarily through hydrogen bonding in the enol form, and intermolecular interactions with the solvent. As demonstrated by data from analogous compounds, polar solvents like DMSO shift the equilibrium towards the keto form, whereas less polar solvents like chloroform favor the enol tautomer. The quantitative analysis through ¹H NMR, supported by computational modeling, offers a robust framework for researchers to understand and predict the tautomeric landscape of this and related β-ketoamides, which is essential for rational drug design and synthetic strategy development.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study - Open Journal of Physical Chemistry - SCIRP [scirp.org]

- 3. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.unibo.it [cris.unibo.it]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylphenyl)-3-oxobutanamide, an acetoacetamide derivative, is a versatile precursor in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its bifunctional nature, characterized by an active methylene group and a β-ketoamide moiety, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the potential applications of this compound in the synthesis of valuable organic molecules, with a focus on heterocyclic chemistry. While specific experimental data for this particular isomer is limited in published literature, this guide draws upon established reactivity patterns of closely related N-aryl-3-oxobutanamides to illustrate its synthetic potential. This document aims to serve as a valuable resource for researchers in organic synthesis and drug discovery by detailing reaction pathways, providing experimental protocols where available, and summarizing key quantitative data.

Introduction

N-aryl-3-oxobutanamides are a class of organic compounds that have garnered significant interest as building blocks in synthetic chemistry. The presence of a reactive β-dicarbonyl system and an amide functionality within the same molecule provides multiple reaction sites for cyclization and condensation reactions. This compound, with its meta-substituted methyl group on the aromatic ring, offers a unique substrate for investigating the electronic and steric effects on these transformations. The resulting heterocyclic compounds, such as quinolines, pyridines, and pyrazoles, are core structures in many pharmaceutically active compounds and functional materials. This guide will explore the key synthetic applications of this compound.

Synthesis of this compound

The general and most common method for the synthesis of N-aryl-3-oxobutanamides involves the condensation of an aniline derivative with a β-ketoester, typically ethyl acetoacetate or diketene.

General Experimental Protocol

A mixture of m-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated, either neat or in a high-boiling solvent such as xylene, at a temperature sufficient to drive off the ethanol byproduct (typically 120-140 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is typically purified by recrystallization from a suitable solvent like ethanol or toluene to afford this compound.

Caption: General synthesis of this compound.

Applications in Heterocyclic Synthesis

The reactivity of the active methylene group and the carbonyl functionalities in this compound makes it an excellent substrate for the synthesis of a variety of heterocyclic systems.

Synthesis of Quinolone Derivatives

One of the key applications of N-aryl-3-oxobutanamides is in the synthesis of quinolone derivatives, which are important pharmacophores. A notable example is the multicomponent Hantzsch-type reaction.

A study has reported the synthesis of a polyhydroquinoline derivative using N-(m-tolyl)acetoacetamide, which is this compound. This reaction involves the one-pot condensation of an aromatic aldehyde, dimedone, and this compound in the presence of a catalyst.

Table 1: Synthesis of a Polyhydroquinoline Derivative

| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde, Dimedone, this compound, Ammonium Acetate | L-proline | Ethanol | 3 h | 92 | [1] |

A mixture of dimedone (1 mmol), benzaldehyde (1 mmol), this compound (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) was stirred in the presence of L-proline (20 mol%) at room temperature for 3 hours. The progress of the reaction was monitored by TLC. After completion of the reaction, the solid product was filtered, washed with cold ethanol, and dried to afford the pure product.

Caption: Hantzsch-type synthesis of a polyhydroquinoline derivative.

Synthesis of Pyrazole Derivatives

N-aryl-3-oxobutanamides can serve as precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine derivatives. The active methylene and carbonyl groups of the butanamide moiety readily react to form the pyrazole ring.

Typically, this compound would be reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid. The reaction often proceeds under reflux conditions and may be catalyzed by a small amount of acid.

References

An In-depth Technical Guide to N-aryl-3-oxobutanamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-aryl-3-oxobutanamide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, summarizes their biological activities with quantitative data, provides in-depth experimental protocols for their evaluation, and visualizes potential mechanisms of action.

Chemical Synthesis of N-aryl-3-oxobutanamide Derivatives

The fundamental N-aryl-3-oxobutanamide scaffold is typically synthesized through the condensation of an aryl amine with a β-ketoester, most commonly ethyl acetoacetate. This reaction can be performed under various conditions, including conventional heating and microwave irradiation, often with the aid of a catalyst to improve yields and reaction times.

A general synthetic protocol involves the reaction of an appropriate aryl amine with ethyl acetoacetate in the presence of a catalytic amount of a base, such as potassium tert-butoxide, under solvent-free conditions. The reaction mixture is heated, and the product can be purified by recrystallization.

Furthermore, derivatives of the core N-aryl-3-oxobutanamide structure, such as 2-benzylidene-3-oxobutanamides, can be synthesized in an efficient one-step process. This involves the treatment of a benzaldehyde with an acetoacetamide in the presence of a catalyst like L-proline in a suitable solvent, such as ethanol, at room temperature[1][2][3].

Biological Activities of N-aryl-3-oxobutanamide Derivatives

N-aryl-3-oxobutanamide derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Several studies have highlighted the potential of N-aryl-3-oxobutanamide derivatives as antibacterial agents, particularly against resistant pathogens. For instance, certain 2-benzylidene-3-oxobutanamide derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii[1][2][3]. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl ring play a crucial role in the antibacterial potency.

Table 1: Antibacterial Activity of Selected N-aryl-3-oxobutanamide Derivatives [1]

| Compound | Substituent on Aryl Ring | Test Organism | MIC (µg/mL) | % Growth Inhibition at 32 µg/mL |

| 1 | 3-Nitro | S. aureus (MRSA) | 2 | 99.4 |

| 1 | 3-Nitro | A. baumannii (MDR) | 16 | 98.2 |

| 2 | 4-Nitro | S. aureus (MRSA) | 2 | 98.7 |

| 3 | 2-Chloro | S. aureus (MRSA) | >32 | Moderate |

| 4 | 4-Chloro | S. aureus (MRSA) | >32 | Moderate |

| 5 | 2-Cyano | A. baumannii (MDR) | >32 | Good |

Anticancer Activity

The cytotoxic potential of N-aryl-3-oxobutanamide derivatives and related compounds has been evaluated against various cancer cell lines. While specific IC50 values for a wide range of N-aryl-3-oxobutanamides are not extensively documented in a single source, studies on structurally similar aryl amides and related heterocyclic compounds derived from 3-oxobutanamides suggest promising anticancer activity[4][5]. The data presented below is a representative compilation from studies on related aryl amide structures to illustrate the potential of this chemical class.

Table 2: Representative Anticancer Activity of Related Aryl Amide Derivatives [4]

| Compound Type | Cancer Cell Line | IC50 (µM) |

| Aryl Amide Derivative A | Breast (HTB-26) | 10 - 50 |

| Aryl Amide Derivative A | Pancreatic (PC-3) | 10 - 50 |

| Aryl Amide Derivative B | Human Renal (TK-10) | 0.62 - 7.72 |

| Aryl Amide Derivative B | Melanoma | 0.62 - 7.72 |

| Aryl Amide Derivative B | Breast (MCF-7) | 0.62 - 7.72 |

Anti-inflammatory Activity

N-aryl-3-oxobutanamide derivatives and their analogs have been investigated for their anti-inflammatory properties. In vivo studies, such as the carrageenan-induced paw edema model in rats, have been employed to assess their ability to reduce inflammation[2][6][7][8][9][10]. Furthermore, in vitro assays targeting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) have been utilized to elucidate their mechanism of action[11][12][13].

Table 3: Representative Anti-inflammatory Activity of Related Aryl Amide Derivatives

| Compound Type | Assay | Result | Reference |

| N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides | Carrageenan-induced paw edema | Pronounced anti-inflammatory activity in vivo | [6] |

| Chalcone/aryl carboximidamide hybrids | Carrageenan-induced rat paw edema | Significant edema inhibition | [8] |

| N-aryl iminochromenes | In vitro COX-1/COX-2 inhibition | Potent inhibition of COX enzymes |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-aryl-3-oxobutanamide derivatives, compiled from various literature sources.

General Synthesis of N-aryl-3-oxobutanamides

This protocol describes a general method for the synthesis of the core N-aryl-3-oxobutanamide scaffold.

Materials:

-

Appropriate aryl amine

-

Ethyl acetoacetate

-

Potassium tert-butoxide (catalyst)

-

Dry ether

-

Aqueous ethanol

-

Round bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of the appropriate aryl amine and ethyl acetoacetate (in a molar ratio of approximately 1:1 to 1:2) and a catalytic amount of potassium tert-butoxide is taken in a 250 mL round bottom flask.

-

The reaction mixture is heated under reflux for 1-10 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the residue is cooled to room temperature and triturated with dry ether.

-

The resulting solid product is collected by filtration and washed with small portions of dry ether.

-

The crude product is purified by recrystallization from aqueous ethanol to obtain a colorless crystalline solid.

One-Step Synthesis of 2-benzylidene-3-oxobutanamide Derivatives[1]

Materials:

-

Substituted benzaldehyde

-

Acetoacetamide

-

L-proline

-

Ethanol

-

Stirring apparatus

Procedure:

-

In a suitable reaction vessel, treat the substituted benzaldehyde with acetoacetamide.

-

Add a catalytic amount of L-proline to the mixture.

-

Add ethanol as the solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Antibacterial Activity Assays

Materials:

-

Synthesized N-aryl-3-oxobutanamide derivatives

-

Bacterial strains (e.g., S. aureus, A. baumannii)

-

Fungal strains (e.g., C. albicans)

-

Appropriate growth media (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare stock solutions of the test compounds, typically in DMSO.

-

In a 96-well microtiter plate, perform a primary screening of all synthesized molecules in duplicate at a single concentration (e.g., 32 µg/mL).

-

Inoculate the wells with a standardized suspension of the microbial strains.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the growth inhibition by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the percentage inhibition of growth compared to a vehicle control.

Materials:

-

Compounds showing significant inhibition in the primary screen

-

Bacterial strains of interest

-

Appropriate growth media

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

For compounds exhibiting more than 70% growth inhibition in the primary screen, perform a dose-response assay.

-

Prepare serial dilutions of the active compounds in a 96-well plate.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Normal cell line (for cytotoxicity comparison)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Materials:

-

Adherent cancer cell lines

-

Cell culture medium

-

96-well tissue culture plates

-

Crystal violet staining solution (0.5%)

-

Methanol

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with the test compounds for the desired duration.

-

Wash the cells gently with PBS to remove dead, detached cells.

-

Fix the remaining adherent cells with methanol for about 15 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.

-

Wash away the excess stain with water and allow the plate to air dry.

-

Solubilize the bound dye with methanol or another suitable solvent.

-

Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable, adherent cells.

Anti-inflammatory Activity Assays

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compounds and the standard drug to different groups of rats (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

A method to detect prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for the enzymatic conversion of arachidonic acid to PGE2.

-

Stop the reaction.

-

Quantify the amount of PGE2 produced using a specific detection method, such as an ELISA.

-

Calculate the percentage of inhibition of COX activity by the test compounds and determine their IC50 values.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by N-aryl-3-oxobutanamide derivatives are still under extensive investigation, research on structurally related aryl amides and heterocyclic compounds provides insights into their potential mechanisms of action. These hypothesized pathways, which require further validation for N-aryl-3-oxobutanamides specifically, include the inhibition of key inflammatory and cancer-related signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in many inflammatory diseases and cancers. It is plausible that some N-aryl-3-oxobutanamide derivatives may exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

Hypothesized Inhibition of the NF-κB Signaling Pathway.

Induction of Apoptosis in Cancer Cells

Many anticancer agents function by inducing apoptosis, or programmed cell death, in malignant cells. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. It is hypothesized that N-aryl-3-oxobutanamide derivatives may trigger apoptosis in cancer cells through one or both of these pathways.

Hypothesized Induction of Apoptosis Pathways.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Based on the activity of other aryl amide compounds, it is plausible that certain N-aryl-3-oxobutanamide derivatives could inhibit one or more components of this pathway.

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

N-aryl-3-oxobutanamide derivatives represent a versatile and promising scaffold in medicinal chemistry. The available literature demonstrates their significant potential as antibacterial, anticancer, and anti-inflammatory agents. The synthetic accessibility of this class of compounds, coupled with the tunability of their biological activity through substitution on the aryl ring, makes them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational overview for researchers and scientists in the field, summarizing key data and providing detailed experimental protocols to facilitate further investigation into this interesting class of molecules. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully realize their therapeutic potential.

References

- 1. 2.5. Crystal Violet (CV) Cell Viability Assay [bio-protocol.org]

- 2. Impact of novel N-aryl substituted piperamide on NF-kappa B translocation as a potent anti-neuroinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]